4-Ethyl-3,5-dimethoxybenzoic acid is an aromatic carboxylic acid characterized by the presence of ethyl and dimethoxy groups attached to a benzene ring. Its chemical formula is , and it features a benzoic acid core with ethyl substituents at the para position and methoxy groups at the meta positions. This compound is of interest in both synthetic chemistry and biological research due to its unique structural features, which influence its reactivity and potential applications.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological or chemical properties.
Several methods have been developed for synthesizing 4-ethyl-3,5-dimethoxybenzoic acid:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance yield or purity.
4-Ethyl-3,5-dimethoxybenzoic acid has potential applications in various fields:
Interaction studies involving 4-ethyl-3,5-dimethoxybenzoic acid could focus on its binding affinities with biological targets such as enzymes or receptors. Investigations into its solubility and stability under various conditions are also crucial for understanding its potential therapeutic roles. Moreover, studies comparing its interactions with those of structurally similar compounds can provide insights into structure-activity relationships.
Several compounds share structural similarities with 4-ethyl-3,5-dimethoxybenzoic acid. These include:
The uniqueness of 4-ethyl-3,5-dimethoxybenzoic acid lies in its specific combination of ethyl and dimethoxy functionalities, which may enhance its solubility and biological activity compared to similar compounds.
The structural architecture of 4-Ethyl-3,5-dimethoxybenzoic acid is defined by the presence of specific functional groups arranged in a precise substitution pattern on the benzene ring [2]. The molecule exhibits a planar aromatic system modified by three substituents that create unique steric and electronic environments [2] [9].
The molecular formula C11H14O4 provides fundamental information about the atomic composition of 4-Ethyl-3,5-dimethoxybenzoic acid [2] [9]. This formula indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, and four oxygen atoms within the molecular structure [2]. The carbon framework consists of a benzene ring (six carbons) augmented by additional carbon atoms from the ethyl substituent (two carbons), two methoxy groups (two carbons), and the carboxylic acid functionality (one carbon) [2].
The distribution of these atoms reflects the specific substitution pattern characteristic of this compound [2] [9]. The fourteen hydrogen atoms are distributed across the ethyl group (five hydrogens), the two methoxy groups (six hydrogens), the aromatic ring (two hydrogens), and the carboxylic acid group (one hydrogen) [2]. The four oxygen atoms are allocated between the carboxylic acid functionality (two oxygens) and the two methoxy substituents (two oxygens) [2] [9].
The molecular weight of 4-Ethyl-3,5-dimethoxybenzoic acid is precisely determined to be 210.23 grams per mole [2] [9]. This molecular weight value represents the sum of the atomic masses of all constituent atoms within the molecular formula C11H14O4 [2] [9]. The calculation incorporates the standard atomic masses of carbon (12.01 g/mol), hydrogen (1.008 g/mol), and oxygen (15.999 g/mol) [2].
| Component | Number of Atoms | Atomic Mass (g/mol) | Contribution to Molecular Weight (g/mol) |
|---|---|---|---|
| Carbon | 11 | 12.01 | 132.11 |
| Hydrogen | 14 | 1.008 | 14.112 |
| Oxygen | 4 | 15.999 | 63.996 |
| Total | 29 | - | 210.23 |
This molecular weight positions the compound within the range typical for substituted benzoic acid derivatives and influences its physical properties including solubility, volatility, and crystalline behavior [2] [29].
4-Ethyl-3,5-dimethoxybenzoic acid contains three distinct functional groups arranged in a specific substitution pattern on the benzene ring [2]. The carboxylic acid group (-COOH) serves as the primary functional moiety, providing acidic character and hydrogen bonding capability [2] [9]. Two methoxy groups (-OCH3) occupy the meta positions (3 and 5) relative to the carboxylic acid, contributing electron-donating effects and steric bulk [2].
The ethyl group (-CH2CH3) is positioned at the para position (4) relative to the carboxylic acid functionality [2]. This substitution pattern creates a compound with the IUPAC designation 4-ethyl-3,5-dimethoxybenzoic acid [9] [10]. The arrangement of these substituents influences the electronic properties of the aromatic ring through resonance and inductive effects [2].
The methoxy groups exhibit electron-donating characteristics through resonance, increasing electron density on the aromatic ring [2]. The ethyl group provides modest electron-donating effects through inductive mechanisms while contributing to the overall molecular size and hydrophobic character [2]. The carboxylic acid group serves as an electron-withdrawing moiety, creating a balanced electronic environment within the molecule [2] [9].
Chemical identification systems provide standardized methods for uniquely characterizing 4-Ethyl-3,5-dimethoxybenzoic acid within chemical databases and literature [2] [9]. These identifiers facilitate precise communication and data retrieval across various chemical information systems [9] [10].
The assignment of CAS Number 55703-68-9 confirms the distinct identity of this specific substituted benzoic acid derivative within the broader chemical universe [2] [5]. This identifier enables precise tracking of the compound across scientific literature, patent databases, and commercial chemical catalogs [5] [8] [29].
The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically derived as 4-ethyl-3,5-dimethoxybenzoic acid [2] [9] [10]. This naming convention follows established IUPAC principles for substituted aromatic carboxylic acids [9] [10]. The name reflects the substitution pattern with numerical indicators specifying the positions of each substituent relative to the carboxylic acid functionality [9] [10].
The nomenclature construction begins with the parent benzoic acid structure, followed by positional indicators and substituent names in alphabetical order [9] [10]. The designation "4-ethyl" indicates an ethyl group at the para position, while "3,5-dimethoxy" specifies methoxy groups at both meta positions [9] [10]. This systematic naming ensures consistent identification across chemical literature and databases [10].
The International Chemical Identifier (InChI) for 4-Ethyl-3,5-dimethoxybenzoic acid is represented as InChI=1S/C11H14O4/c1-4-8-9(14-2)5-7(11(12)13)6-10(8)15-3/h5-6H,4H2,1-3H3,(H,12,13) [2] [9]. This standardized representation provides a unique textual description of the molecular structure and connectivity [2] [9].
The Simplified Molecular Input Line Entry System (SMILES) notation is expressed as CCC1=C(C=C(C=C1OC)C(=O)O)OC [2] [9]. This linear notation efficiently encodes the molecular structure in a computer-readable format [2] [9]. The SMILES representation facilitates database searches and computational analysis of the compound [2] [9].
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C11H14O4/c1-4-8-9(14-2)5-7(11(12)13)6-10(8)15-3/h5-6H,4H2,1-3H3,(H,12,13) |
| InChI Key | DZTFGFNNWPBJJT-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=C(C=C1OC)C(=O)O)OC |
| Canonical SMILES | CCC1=C(C=C(C=C1OC)C(=O)O)OC |
These standardized notations enable precise structural communication and facilitate computational chemistry applications [2] [9].
Structural confirmation of 4-Ethyl-3,5-dimethoxybenzoic acid relies on established analytical techniques that provide definitive evidence for molecular architecture and conformation [14] [17] [22]. These methods combine experimental and computational approaches to validate structural assignments and understand molecular behavior [14] [17] [22].
X-Ray crystallography represents the definitive experimental method for structural determination of organic compounds including substituted benzoic acid derivatives [14] [17] [22]. Single crystal X-ray diffraction analysis provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions within the crystalline state [14] [17] [22]. The technique has been extensively applied to benzoic acid derivatives, revealing detailed structural information and supramolecular arrangements [17] [22] [25].
Crystallographic studies of related methoxy-substituted benzoic acids have demonstrated the planarity of the aromatic ring system and the specific orientations of substituents [17] [22] [25]. The carboxylic acid functionality typically adopts coplanar arrangements with the benzene ring, while methoxy groups may exhibit slight deviations from planarity due to steric interactions [17] [22]. These structural features influence crystal packing patterns and intermolecular hydrogen bonding networks [17] [22] [25].
| Crystallographic Parameter | Typical Range for Benzoic Acid Derivatives |
|---|---|
| C-C Bond Lengths (Aromatic) | 1.38-1.40 Å |
| C-O Bond Lengths (Methoxy) | 1.36-1.38 Å |
| C-O Bond Lengths (Carboxyl) | 1.20-1.32 Å |
| Aromatic Ring Planarity | ±0.01 Å deviation |
| Intermolecular Hydrogen Bonds | 1.8-2.8 Å |
The crystal structures of substituted benzoic acids commonly exhibit carboxylic acid dimer formation through hydrogen bonding, creating characteristic graph-set motifs [17] [22] [24]. These structural motifs influence physical properties including melting points, solubility, and polymorphic behavior [17] [22] [24].
Computational methods provide complementary approaches to experimental techniques for structural characterization of 4-Ethyl-3,5-dimethoxybenzoic acid [23] [26] [30]. Density functional theory calculations enable optimization of molecular geometries, prediction of conformational preferences, and analysis of electronic properties [23] [26] [30]. These computational studies support experimental findings and provide insights into molecular behavior under various conditions [23] [26] [30].
Theoretical calculations using standard basis sets and functionals have been applied to benzoic acid derivatives to determine ground state geometries and relative energies of different conformations [23] [26] [34]. The results typically confirm the planarity of the aromatic system and provide quantitative data on bond lengths, angles, and torsional preferences [23] [26] [34]. Computational analysis also enables prediction of vibrational frequencies, electronic transitions, and thermodynamic properties [23] [26].
| Computational Method | Application | Typical Accuracy |
|---|---|---|
| DFT (B3LYP) | Geometry optimization | ±0.02 Å bond lengths |
| MP2 | High-level structure | ±0.01 Å bond lengths |
| Conformational analysis | Energy differences | ±1 kcal/mol |
| Vibrational frequencies | Spectroscopic prediction | ±50 cm⁻¹ |
4-Ethyl-3,5-dimethoxybenzoic acid presents as a solid crystalline powder under standard laboratory conditions [1] [2]. The compound exhibits characteristics typical of substituted benzoic acid derivatives, appearing as a white to off-white crystalline material [3]. Similar dimethoxybenzoic acid derivatives, such as 3,5-dimethoxybenzoic acid, are described as almost white to light beige-pink crystalline powder [4], suggesting that 4-ethyl-3,5-dimethoxybenzoic acid likely shares comparable visual characteristics.
The physical form of the compound is consistent with other aromatic carboxylic acids, which typically crystallize in well-defined structures due to intermolecular hydrogen bonding between carboxylic acid groups and van der Waals interactions between aromatic rings [5]. The presence of the ethyl substituent and two methoxy groups influences the crystal packing arrangement, contributing to the overall physical appearance of the material.
Melting Point: While specific experimental melting point data for 4-ethyl-3,5-dimethoxybenzoic acid was not found in the literature, comparison with structurally related compounds provides insight into expected thermal behavior. The parent compound 3,5-dimethoxybenzoic acid has a melting point of 178-180°C [4] [3], while 3,4-dimethoxybenzoic acid melts at 180-181°C [6]. The structural modification introduced by the ethyl group at the 4-position would be expected to influence the melting point through altered crystal packing and intermolecular interactions.
Boiling Point: Computational predictions suggest a boiling point of approximately 336.7 ± 42.0°C for 4-ethyl-3,5-dimethoxybenzoic acid [7]. This predicted value is consistent with the trend observed in substituted benzoic acids, where alkyl and methoxy substituents generally increase the boiling point relative to unsubstituted benzoic acid (249°C) [6]. The elevated boiling point reflects the increased molecular weight (210.23 g/mol) and enhanced intermolecular forces compared to simpler benzoic acid derivatives [8].
The predicted density of 4-ethyl-3,5-dimethoxybenzoic acid is 1.150 ± 0.06 g/cm³ [7]. This value is reasonable when compared to the density of unsubstituted benzoic acid (1.08 g/cm³) [6] and accounts for the additional mass contributed by the ethyl group and two methoxy substituents. The increased density reflects the higher molecular weight per unit volume, which is characteristic of substituted aromatic compounds with multiple functional groups.
The density parameter is crucial for understanding the compound's physical behavior in various applications, including crystallization processes, formulation development, and purification procedures. The relatively high density compared to many organic solvents influences the compound's behavior during extraction and separation processes.
4-Ethyl-3,5-dimethoxybenzoic acid exhibits limited aqueous solubility, consistent with the general behavior of substituted benzoic acids containing multiple methoxy groups [9] [10]. The compound's hydrophobic character is enhanced by the presence of the ethyl substituent and two methoxy groups, which reduce its affinity for polar aqueous environments.
The acid dissociation constant (pKa) of 4-ethyl-3,5-dimethoxybenzoic acid is predicted to be 4.11 ± 0.10 [7]. This value falls within the typical range for substituted benzoic acids and reflects the electronic effects of the substituents on the aromatic ring.
The pKa value is influenced by both the electron-donating methoxy groups and the weakly electron-donating ethyl group. Methoxy groups, being electron-donating through resonance, slightly decrease the acidity compared to unsubstituted benzoic acid (pKa = 4.19) [6]. However, the overall effect remains moderate, keeping the compound within the expected range for substituted benzoic acids.
Comparison with related compounds provides context for this value:
The slightly higher pKa compared to 3,5-dimethoxybenzoic acid can be attributed to the additional electron-donating effect of the ethyl group at the 4-position, which further stabilizes the protonated form and makes deprotonation slightly more difficult.
The ionization behavior of 4-ethyl-3,5-dimethoxybenzoic acid follows the typical pattern for monocarboxylic acids. At the predicted pKa of 4.11, the compound exists in equilibrium between its protonated (HA) and deprotonated (A⁻) forms according to the Henderson-Hasselbalch equation.
The ionization fraction can be calculated as:
This ionization behavior is crucial for understanding the compound's behavior in different chemical environments and has direct implications for its solubility, extraction behavior, and biological activity. The ionization constant also influences the compound's interaction with other molecules and its potential for forming salts with basic compounds.